molecular formula C18H17N7O4 B2540289 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 863019-99-2

2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2540289
CAS RN: 863019-99-2
M. Wt: 395.379
InChI Key: RMDWXBOPINNQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H17N7O4 and its molecular weight is 395.379. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Insecticidal Applications

Research has explored the synthesis of heterocyclic compounds, including triazolopyrimidines, for potential antimicrobial and insecticidal properties. For instance, studies on compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, indicate the promise of these compounds in pest management (Fadda et al., 2017). Similarly, antimicrobial evaluation of novel pyrido and thiazolotriazolopyrimidines showcases the potential of these compounds in combating microbial resistance (El‐Kazak & Ibrahim, 2013).

Applications in Medicinal Chemistry

In medicinal chemistry, triazolopyrimidines have been investigated for their therapeutic potential. The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have demonstrated in vitro cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020). Additionally, molecular probes based on pyrazolotriazolopyrimidine scaffolds have been developed for high affinity and selectivity towards certain receptors, illustrating the utility of these compounds in receptor targeting and imaging (Kumar et al., 2011).

Organic Synthesis and Chemical Modifications

In the realm of organic synthesis, the modification and rearrangement of triazolopyrimidines have been subjects of study, contributing to the development of novel synthetic methodologies. For example, the rearrangement of thiazolopyrimidines into triazolopyrimidines, induced by C=N bond reduction, has been documented, offering new pathways for the synthesis of complex organic molecules (Lashmanova et al., 2019).

properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O4/c1-3-28-13-6-4-12(5-7-13)25-17-16(21-23-25)18(27)24(10-19-17)9-15(26)20-14-8-11(2)29-22-14/h4-8,10H,3,9H2,1-2H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDWXBOPINNQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

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